molecular formula C14H22ClNO B2759981 tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride CAS No. 1158194-77-4

tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride

Cat. No.: B2759981
CAS No.: 1158194-77-4
M. Wt: 255.79
InChI Key: XSYRLYLKOPWUGC-UHFFFAOYSA-N
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Description

tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is a specialty chemical compound used primarily in proteomics research. It has the molecular formula C14H22ClNO and a molecular weight of 255.78 . This compound is known for its unique structure, which includes an allyloxy group attached to a benzyl ring and a tert-butylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(allyloxy)benzyl chloride with tert-butylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is often purified using recrystallization or chromatography techniques to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group allows for binding to certain proteins or enzymes, while the tert-butylamine group provides stability and enhances solubility. The compound can modulate various biochemical pathways, leading to its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)benzylamine: Similar structure but lacks the allyloxy group.

    4-(Allyloxy)benzyl chloride: Precursor in the synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride.

    N-Benzyl-tert-butylamine: Used as a protected amine in organic synthesis.

Uniqueness

This compound is unique due to its combination of an allyloxy group and a tert-butylamine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRLYLKOPWUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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